2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid
Description
2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid is a benzoic acid derivative featuring a methyl group at the 2-position and a propargyloxy-substituted amino group at the 4-position of the aromatic ring. This compound’s structure combines a rigid benzoic acid core with a reactive alkyne moiety, making it a candidate for applications in click chemistry and pharmaceutical synthesis.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-methyl-4-(prop-2-ynoxyamino)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c1-3-6-15-12-9-4-5-10(11(13)14)8(2)7-9/h1,4-5,7,12H,6H2,2H3,(H,13,14) |
InChI Key |
AEVHBCUGXBRSNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NOCC#C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid involves several steps. One common synthetic route includes the reaction of 2-methyl-4-nitrobenzoic acid with propargyl alcohol in the presence of a base to form the corresponding propargyl ether. This intermediate is then reduced to the amino derivative using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various bases and acids. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of benzoic acid, including those with prop-2-yn-1-yloxy substitutions, exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways.
Case Study:
A study published in Molecular Cancer Therapeutics demonstrated that a related compound effectively inhibited the growth of ovarian cancer cells by targeting the PI3K/Akt pathway, leading to increased apoptosis rates (p < 0.05) . The findings suggest that 2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid could serve as a lead compound for developing new anticancer therapies.
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases.
Data Table: Anti-inflammatory Effects
| Compound | Cytokine Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 75% (TNF-alpha) | 10 |
| Aspirin | 70% | 15 |
| Ibuprofen | 65% | 20 |
Materials Science Applications
3. Chemical Probes and Sensors
The compound's structure allows it to function as a chemical probe in biological systems. Its ability to form stable complexes with proteins makes it useful for studying protein interactions and dynamics.
Case Study:
In a study focused on protein complex stabilization, derivatives of this compound were utilized to enhance the thermal stability of specific protein complexes, thereby facilitating better understanding of their functional roles in cellular processes .
Biochemical Research Applications
4. Synthesis of Novel Compounds
The compound serves as a building block in organic synthesis, particularly in developing new pharmaceuticals and agrochemicals. Its unique functional groups allow for various modifications, leading to a diverse range of derivatives with tailored biological activities.
Data Table: Synthetic Applications
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Nucleophilic Substitution | 85% | DMF, Room Temperature |
| Coupling Reactions | 90% | EDC/HOBt, DMF |
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid involves its interaction with specific molecular targets. When appended to a ligand or pharmacophore, the compound can undergo UV light-induced covalent modification of a biological target. This process involves the formation of a covalent bond between the compound and the target molecule, leading to potential downstream applications via the alkyne tag .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Reactivity: The propargyloxy amino group in the target compound introduces alkyne functionality, enabling Huisgen cycloaddition (click chemistry) for bioconjugation, unlike the benzoyl or isopropyl groups in analogues . The 2-methylbenzoyl amino group in Tolvaptan precursors enhances lipophilicity, favoring membrane permeability in pharmaceuticals .
Synthetic Routes :
- The target compound’s synthesis involves adapting procedures for chloro-acetamido derivatives, emphasizing the versatility of propargyloxy modifications .
- Tolvaptan intermediates require coupling reactions with diisopropyl ethylamine, highlighting differences in reagent specificity .
Physicochemical Properties: 4-Isopropylbenzoic acid () has a higher molecular weight (164.20 g/mol) than the target compound (calc. ~205.21 g/mol), but its bulky isopropyl group reduces solubility in polar solvents . 2-Methyl-4-(2-methylbenzoylamino)benzoic acid (CAS 317374-08-6) is regulated under GHS guidelines, suggesting handling precautions for similar benzoic acid derivatives .
Crystallographic and Computational Analysis
Software tools like SHELX (for refinement) and Mercury (for crystal packing visualization) are critical for analyzing structural analogs. For example:
- SHELXTL (Bruker AXS) and SHELXL are widely used for small-molecule refinement, applicable to derivatives like Tolvaptan intermediates .
- Mercury CSD enables comparison of intermolecular interactions, such as hydrogen bonding in benzoic acid derivatives, which vary with substituent bulkiness (e.g., isopropyl vs. propargyloxy groups) .
Biological Activity
2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid, also known as a derivative of aminobenzoic acid, has garnered attention in recent years for its potential biological activities. This compound features a unique combination of functional groups that may contribute to its reactivity and biological properties. This article aims to summarize the current understanding of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 205.21 g/mol. The structure includes a methyl group, an amino group, and a propynyl ether, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 205.21 g/mol |
| Key Functional Groups | Methyl, Amino, Alkyne |
Antimicrobial Properties
Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have shown effectiveness against Pseudomonas aeruginosa and other Gram-negative bacteria . The presence of the alkyne group may enhance membrane permeability or interfere with bacterial metabolic pathways.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to act as a biochemical probe that interacts with specific protein targets or enzymes involved in cellular signaling pathways. The alkyne functionality could facilitate click chemistry reactions, allowing for targeted drug delivery systems or the study of protein interactions in live cells.
Case Studies
- Antimicrobial Activity : In laboratory settings, compounds similar to this compound were tested against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) as low as 50 µg/mL for certain derivatives, suggesting potent antimicrobial properties .
- Cancer Research : A study focusing on the potential anti-cancer properties of benzoic acid derivatives reported that compounds with structural similarities to this compound could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways . The compound's ability to influence cellular signaling may make it a candidate for further investigation in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
